(S)-(+)-Rolipram, the less potent enantiomer of rolipram, is a valuable tool in studying the cyclic adenosine monophosphate (cAMP) signaling pathway. It is classified as a phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the less active conformer of the enzyme. [] This selectivity makes it particularly useful for investigating the distinct roles of PDE4 conformers in cellular processes.
(S)-(+)-rolipram is classified as a pyrrolidinone derivative. It is synthesized from isovanillin and cyclopentyl bromide through various chemical reactions. The compound is part of a broader category of phosphodiesterase inhibitors, which are crucial in modulating intracellular signaling pathways.
The synthesis of (S)-(+)-rolipram can be achieved through several methods, each with varying yields and complexities:
(S)-(+)-rolipram has the molecular formula and a molecular weight of approximately 409.48 g/mol. The compound features a pyrrolidinone ring structure with substituents that include a cyclopentyloxy group and a methoxy group on the aromatic ring.
The stereochemistry of (S)-(+)-rolipram is crucial for its biological activity, as both enantiomers exhibit similar inhibitory effects against phosphodiesterase 4 .
(S)-(+)-rolipram participates in several chemical reactions that are pivotal for its synthesis:
The synthesis pathways typically involve multiple steps that require careful control of reaction conditions to optimize yields and purity.
The mechanism of action of (S)-(+)-rolipram primarily involves the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation enhances signaling pathways associated with mood regulation, inflammation response, and cognitive function.
(S)-(+)-rolipram exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
(S)-(+)-rolipram has several significant applications in scientific research and medicine:
The landmark 2015 Nature study by Tsubogo et al. revolutionized Rolipram synthesis by demonstrating an uninterrupted eight-step continuous-flow sequence to produce both enantiomers from commercial starting materials. This system utilized four interconnected catalytic columns packed with achiral and chiral heterogeneous catalysts, eliminating intermediate isolation or purification [1] [5] [10]. Key stages included:
Crucially, switching the chiral catalyst column to its enantiomeric counterpart enabled stereodivergent synthesis of either (R)- or (S)-Rolipram. The system achieved 61% overall yield with >99% ee for (S)-(+)-Rolipram and operated stably for >72 hours without metal leaching [1] [10]. Advantages include:
Table 1: Key Parameters of Continuous-Flow Synthesis of (S)-(+)-Rolipram [1] [5] [10]
Parameter | Value |
---|---|
Overall Steps | 8 |
Total Residence Time | 7.2 hours |
Overall Yield | 61% |
Enantiomeric Excess (ee) | >99% |
Catalyst Stability | >72 hours operation |
Space-Time Yield (STY) | 0.82 g·L⁻¹·h⁻¹ |
Organocatalysis provides a metal-free route to the stereodefined pyrrolidone core. Dixon’s methodology employs a bifunctional thiourea-amine catalyst (e.g., Catalyst A) to mediate the Michael addition of dimethyl malonate to 3,4-dimethoxycinnamaldehyde [9]. The reaction proceeds via:
A 2017 refinement utilized Cinchona-derived squaramide Catalyst B for nitro-Michael additions to α,β-unsaturated aldehydes, achieving 93% ee for the γ-nitroaldehyde precursor to Rolipram. Subsequent Nef oxidation and lactamization furnished (S)-(+)-Rolipram in 52% yield [2] [8]. Advantages include:
Table 2: Organocatalysts for Michael Additions in (S)-(+)-Rolipram Synthesis
Catalyst Structure | Reaction | ee (%) | Yield (%) | Ref |
---|---|---|---|---|
Bifunctional Thiourea-Amine | Malonate + Cinnamaldehyde | 92 | 89 (step) | [9] |
Cinchona-Squaramide | Nitromethane + Enals | 93 | 90 (step) | [2] |
Chiral resolution remains viable for large-scale (S)-(+)-Rolipram production despite lower atom economy. The Novartis team resolved racemic trans-3-(3-cyclopentyloxy-4-methoxyphenyl)-4-nitrobutyric acid (rac-6) via diastereomeric salt formation with (S)-(−)-α-phenylethylamine [7]. Key metrics:
Anhydride desymmetrization offers an alternative resolution-inspired route. Cinchona-alkaloid-catalyzed methanolysis of meso-glutaric anhydride 3 yields monoesters with 72–85% ee. Curtius rearrangement and cyclization then afford (S)-(+)-Rolipram [4].
Table 3: Efficiency Metrics for Resolution vs. Asymmetric Catalysis
Method | Max Yield (%) | ee (%) | Catalyst/Resolver | Scale-Up Feasibility |
---|---|---|---|---|
Diastereomeric Salt Resolution [7] | 27* | 99 | (S)-Phenylethylamine | Moderate |
Anhydride Desymmetrization [4] | 35 | 85 | Cinchona Alkaloid | Low |
Continuous Flow [1] [10] | 61 | >99 | Heterogeneous Chiral Cu | High |
Organocatalysis [9] | 45 | 92 | Thiourea-Amine | Moderate |
**Theoretical maximum yield for resolution is 50%; practical yields are lower due to incomplete stereoselectivity.
Catalytic asymmetric synthesis surpasses resolution in atom efficiency and scalability, as resolution inherently wastes 50% of the racemate. However, resolution avoids expensive chiral catalysts and may suit niche intermediates. Flow catalysis represents the pinnacle of efficiency, integrating stereocontrol with process intensification [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1